![molecular formula C20H20F4 B070004 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene CAS No. 174805-87-9](/img/structure/B70004.png)
5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TFE or TFB, and it belongs to the class of organic compounds known as fluoroarenes. TFE has been synthesized using various methods, and its applications in scientific research are diverse. In
Mechanism of Action
The mechanism of action of TFE is not well understood, but it is believed to act as a modulator of ion channels, specifically potassium channels. TFE has been shown to increase the activity of potassium channels in neurons, leading to hyperpolarization and decreased excitability. This mechanism of action has potential applications in the treatment of neurological disorders, including epilepsy and Parkinson's disease.
Biochemical and Physiological Effects:
TFE has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that TFE inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. TFE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFE has been shown to have anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFE is its versatility in scientific research applications. It can be used as a building block for the synthesis of various organic compounds, and its unique properties make it an attractive candidate for the development of new materials and drugs. However, one of the limitations of TFE is its low solubility in common solvents, which can make purification and characterization challenging.
Future Directions
There are many future directions for the use of TFE in scientific research. One potential direction is the development of TFE-based materials for use in energy storage and conversion applications. TFE-based materials have shown promise in the development of high-performance batteries and supercapacitors. Another potential direction is the use of TFE in the development of new drugs for the treatment of neurological disorders. Finally, TFE can be used as a starting material for the synthesis of new organic semiconductors with potential applications in optoelectronics and photovoltaics.
Conclusion:
In conclusion, 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is a unique chemical compound with diverse applications in scientific research. Its synthesis methods are well established, and its applications in organic electronics, materials science, and medicinal chemistry are promising. The mechanism of action of TFE is not well understood, but its biochemical and physiological effects make it an attractive candidate for the development of new drugs. While TFE has some limitations, its versatility and potential for future directions make it an important compound in scientific research.
Synthesis Methods
The synthesis of TFE has been achieved using various methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Stille coupling. The most common method used to synthesize TFE is the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-2-fluorotoluene with 4-(4-ethylcyclohexyl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields TFE, which can be purified using column chromatography.
Scientific Research Applications
TFE has been used in various scientific research applications, including organic electronics, materials science, and medicinal chemistry. In organic electronics, TFE has been used as a building block for the synthesis of organic semiconductors, which have potential applications in optoelectronics and photovoltaics. In materials science, TFE has been used as a precursor for the synthesis of porous organic frameworks, which have potential applications in gas storage and separation. In medicinal chemistry, TFE has been used as a starting material for the synthesis of potential drugs, including anti-cancer and anti-inflammatory agents.
properties
IUPAC Name |
5-[4-(4-ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h7-13H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHIYBDTRMNUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635022 |
Source


|
| Record name | 1~4~-Ethyl-2~3~,3~3~,3~4~,3~5~-tetrafluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene | |
CAS RN |
174805-87-9 |
Source


|
| Record name | 1~4~-Ethyl-2~3~,3~3~,3~4~,3~5~-tetrafluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


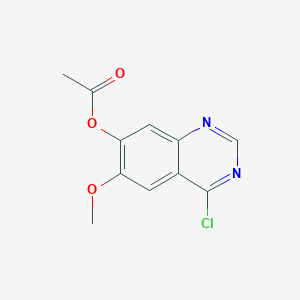

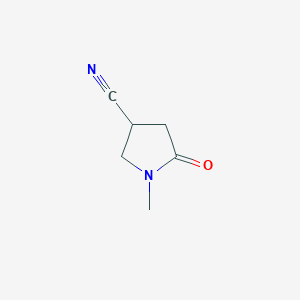
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
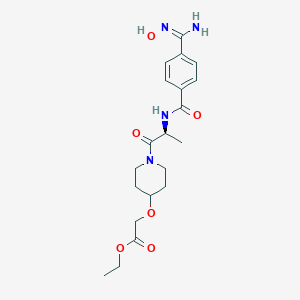
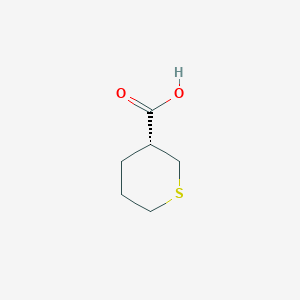
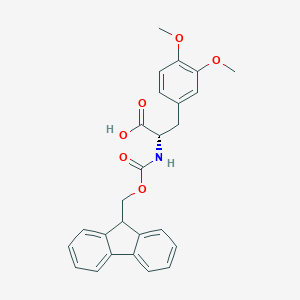

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
